N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a chloro group, a methyl group, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These proteins play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.
Mode of Action
Based on the targets of similar compounds, it may inhibit the activity of its target proteins, leading to changes in the biochemical processes they are involved in .
Result of Action
If it acts similarly to its analogs, it could potentially inhibit bacterial growth or affect blood coagulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2,3,4-trimethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide
N-(3-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide
N-(2-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide
Uniqueness: N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide is unique due to its specific arrangement of substituents on the phenyl ring, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to its similar counterparts.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-6-8-16(13(4)12(10)3)21(19,20)18-15-9-14(17)7-5-11(15)2/h5-9,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKFKGENYBOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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